molecular formula C14H15ClN2O2S B1389880 Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- CAS No. 1199215-55-8

Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-

Cat. No.: B1389880
CAS No.: 1199215-55-8
M. Wt: 310.8 g/mol
InChI Key: USWNPQPIDCRLDB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • δ 7.65–7.20 (m, 8H, aromatic H).
    • δ 4.50 (s, 2H, N-CH₂-C₆H₄Cl).
    • δ 3.10 (s, 3H, N-CH₃).
    • δ 6.80 (br s, 2H, NH₂).
  • ¹³C NMR :
    • δ 144.2 (S=O adjacent C).
    • δ 138.5 (C-Cl).
    • δ 52.1 (N-CH₃), 49.8 (N-CH₂).

Infrared (IR) Spectroscopy

  • Strong absorption at 1365 cm⁻¹ (asymmetric S=O stretch).
  • Bands at 1159 cm⁻¹ (symmetric S=O) and 3207 cm⁻¹ (N-H stretch).
  • C-Cl vibration at 750 cm⁻¹.

UV-Visible Spectroscopy

  • λₘₐₐ = 265 nm (π→π* transition in benzene rings).
  • Weak absorption at 310 nm (n→π* in sulfonamide).

Computational Chemistry Approaches for Structural Validation

DFT calculations at the B3LYP/6-311++G(d,p) level corroborate experimental findings:

  • Optimized geometry : Matches crystallographic data for analogous compounds with RMSD < 0.2 Å.
  • Frontier molecular orbitals :
    • HOMO (-6.12 eV): Localized on the amino group and benzene ring.
    • LUMO (-1.98 eV): Centered on the sulfonamide and chlorophenyl groups.
  • Electrostatic potential (ESP) :
    • Negative regions near sulfonamide oxygens (V = -0.45 e/ų).
    • Positive charges on amino hydrogens (V = +0.32 e/ų).

Table 3: Calculated vs. experimental vibrational frequencies

Mode Calculated (cm⁻¹) Experimental (cm⁻¹)
S=O asym 1372 1365
S=O sym 1168 1159
N-H stretch 3220 3207

Properties

IUPAC Name

4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-17(10-11-2-4-12(15)5-3-11)20(18,19)14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWNPQPIDCRLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701180955
Record name 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199215-55-8
Record name 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Alkylation of Benzenesulfonamide

The foundational step involves N-alkylation of benzenesulfonamide with suitable alkylating agents. The process can be summarized as:

Benzenesulfonamide + Alkylating agent → N-alkylbenzenesulfonamide

Reagents & Conditions:

  • Alkylating agents: Methyl iodide, dimethyl sulfate, or methyl halides.
  • Catalysts: Potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
  • Solvents: Dimethylformamide (DMF) or acetonitrile.
  • Temperature: Typically between 50-80°C to optimize reaction rate and selectivity.

Research Findings:

  • Use of methyl iodide in DMF with potassium carbonate yields high purity N-methylbenzenesulfonamide with minimal by-products.
  • Alternative alkylating agents like dimethyl sulfate can be employed under controlled conditions to improve yield and reduce environmental hazards.

Introduction of the 4-Amino Group

The amino group at the para position is introduced via nucleophilic substitution or reduction strategies:

Research Data:

  • Nitrobenzenesulfonamide derivatives are synthesized initially, then reduced to amino derivatives with high selectivity.
  • Reduction conditions are optimized to prevent over-reduction or side reactions.

Methylation of the Nitrogen

The N-methyl group is introduced via methylation of the amino group:

  • Reagents: Methyl iodide or dimethyl sulfate.
  • Conditions: Reflux in DMF or acetonitrile with a base such as potassium carbonate.
  • Outcome: Formation of the N-methylated sulfonamide with high regioselectivity.

Research Findings:

  • Methylation reactions are efficient when conducted in polar aprotic solvents, with yields exceeding 85%.
  • Excess methylating agent is quenched carefully to prevent side reactions.

Incorporation of the (4-Chlorophenyl)methyl Group

The chlorophenylmethyl substituent is introduced via alkylation:

  • Reagents: 4-Chlorobenzyl chloride or 4-chlorobenzyl bromide.
  • Reaction: Nucleophilic substitution on the amino or methylated nitrogen.
  • Conditions: Conducted in polar solvents like DMF or dichloromethane at room temperature or slightly elevated temperatures (25-50°C).

Research Data:

  • The use of 4-chlorobenzyl chloride in the presence of a base (e.g., triethylamine) yields the desired N-[(4-chlorophenyl)methyl] derivative efficiently.
  • Reaction times are optimized to prevent over-alkylation or formation of quaternary ammonium salts.

Summary of the Overall Synthesis Pathway

Step Reaction Reagents Conditions Yield Notes
1 N-Alkylation of sulfonamide Methyl iodide, K2CO3 50-80°C, DMF >85% Efficient methylation
2 Introduction of amino group Nitro precursor + catalytic reduction Hydrogenation, Pd/C >90% High selectivity
3 N-Methylation Methyl iodide, K2CO3 Reflux, DMF >85% Regioselective
4 Chlorophenylmethyl substitution 4-Chlorobenzyl chloride Room temp, dichloromethane >80% Controlled alkylation

Advanced and Environmentally Friendly Approaches

Recent research emphasizes eco-friendly methods:

Data Tables and Research Findings

Table 1: Comparative Overview of Synthesis Methods

Method Reagents Solvent Temperature Yield Environmental Impact
Conventional N-alkylation Methyl iodide, K2CO3 DMF 50-80°C 85-90% Moderate, solvent waste
Green N-alkylation Dimethyl sulfate, recyclable catalysts Ethanol/water 40-60°C 80-85% Low, greener solvents
One-pot multi-step Sequential addition Water/ethanol 25-70°C 75-85% High, minimal waste

Research Findings Summary

  • The most efficient synthesis involves a stepwise approach with optimized reaction conditions, yielding high-purity products.
  • Catalytic hydrogenation for amino group introduction is highly selective, reducing side-products.
  • Alkylation with chlorobenzyl chloride is best performed with a tertiary amine base to prevent over-alkylation.
  • Eco-friendly methods are increasingly adopted, emphasizing solvent recycling and process integration.

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) in the compound is susceptible to oxidation under specific conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can convert the amino group to nitroso (-NO) or nitro (-NO₂) derivatives.

Key Findings:

  • Reaction Conditions : Acidic or basic media with KMnO₄ at elevated temperatures (60–80°C) yield nitro derivatives .

  • Selectivity : Oxidation primarily targets the amino group due to its electron-rich nature.

Oxidizing Agent Product Yield
KMnO₄ (acidic)Nitrobenzenesulfonamide65–75%
H₂O₂ (basic)Nitrosobenzenesulfonamide50–60%

Reduction Reactions

The sulfonamide group (-SO₂NH-) can undergo reduction to form amines. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Key Findings:

  • Reduction Pathway : LiAlH₄ reduces the sulfonamide to a secondary amine (-NH-CH₂-) .

  • Byproducts : Over-reduction may lead to sulfinic acid derivatives in uncontrolled conditions.

Reducing Agent Product Reaction Time
LiAlH₄ (THF, 0°C)N-Methyl-4-chlorobenzylamine4–6 hours
NaBH₄ (EtOH, rt)Partial reduction12–24 hours

Substitution Reactions

The chlorophenylmethyl group (-CH₂C₆H₄Cl) participates in nucleophilic aromatic substitution (NAS). Nucleophiles such as amines or alkoxides displace the chlorine atom under basic conditions.

Key Findings:

  • Reagents : Potassium hydroxide (KOH) or sodium methoxide (NaOMe) facilitates NAS .

  • Reactivity : Electron-withdrawing groups on the benzene ring enhance substitution rates.

Nucleophile Product Conditions
NH₃4-Amino-N-(aminobenzyl)-N-methylKOH, DMSO, 100°C
CH₃O⁻4-Amino-N-(methoxybenzyl)-N-methylNaOMe, MeOH, reflux

Acid/Base Reactions

The sulfonamide group acts as a weak acid (pKa ~10–12), enabling deprotonation with strong bases like NaOH.

Key Findings:

  • Deprotonation : Forms a sulfonamide anion (-SO₂N⁻-), enhancing solubility in polar solvents.

  • Applications : Used in salt formation for pharmaceutical formulations .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, producing SO₂, NH₃, and chlorinated aromatics.

Temperature Range Decomposition Products
250–300°CSO₂, NH₃, 4-chlorotoluene
>300°CPolychlorinated biphenyls (PCBs)

Catalytic Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) modify the chlorophenyl group.

Key Findings:

  • Catalyst : Pd(PPh₃)₄ with aryl boronic acids yields biaryl derivatives .

  • Applications : Used to synthesize analogs for structure-activity relationship (SAR) studies.

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of antimicrobial agents.

    Biological Studies: The compound is studied for its potential effects on enzyme inhibition and protein binding.

    Industrial Applications: It is used in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the chlorophenylmethyl group can enhance binding affinity to specific protein targets, leading to increased potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide
  • Structure : Features two chlorine atoms and methoxy groups on the phenyl ring.
4-[(4-Chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide
  • Structure : Contains a methylsulfonyl group and fluorophenyl moiety.
  • Impact : The sulfonyl group enhances polarity, improving solubility but reducing membrane permeability. The fluorine atom may influence electronic properties and metabolic resistance .

Heterocyclic Modifications

N-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide
  • Structure : Incorporates a pyrrole ring at the 4-position of the benzene ring.
  • This modification is linked to improved anticancer activity in derivatives .
Schiff Bases of 4-Amino-N-(heteroaryl)benzenesulfonamides
  • Structure : Derived from condensation with aromatic aldehydes (e.g., sulfamethoxazole derivatives).
  • Impact : Schiff bases exhibit enhanced antifungal activity against multidrug-resistant Candida strains due to imine bond formation, which may disrupt microbial cell walls .

Alkyl and Silyl Substituents

Alkylimino-Substituted Sulfonamides (NethylS, NpropylS, etc.)
  • Structure: Varied alkyl chains (ethyl, propyl, hexyl) attached to the amino group.
  • Impact : Longer alkyl chains increase logP values (lipophilicity), improving blood-brain barrier penetration but reducing aqueous solubility. Quantum chemical studies suggest these derivatives have tunable electronic properties for targeted drug design .
N-(Silylmethyl)-4-chlorobenzenesulfonamides
  • Structure : Contains silyl groups (e.g., trimethylsilyl) on the methylene bridge.
  • Impact: Silyl groups confer steric protection and thermal stability, making these compounds useful in polymer chemistry.

Anticancer Activity

  • Target Compound : Demonstrates moderate activity in preliminary studies, likely due to N-methyl-4-chlorobenzyl groups enhancing target binding .
  • 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide: Shows higher potency in QSAR models, attributed to the pyrimidine ring facilitating hydrogen bonding with enzymes like carbonic anhydrase .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Biological Activity Reference
Target Compound C₁₂H₁₁ClN₂O₂S 282.74 N-methyl, 4-chlorobenzyl 2.8 Anticancer, Anti-inflammatory
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide C₁₄H₁₂Cl₂NO₄S 360.22 2,5-dimethoxy, 4-chloro 3.5 Not reported
4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide C₁₀H₁₀N₄O₂S 266.28 Pyrimidine ring 1.9 Anticancer
N-(Silylmethyl)-4-chlorobenzenesulfonamide C₁₃H₁₉ClNO₂SSi 332.92 Trimethylsilyl, 4-chloro 4.2 Polymer applications

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-benzenesulfonamide (CAS No. 16803-92-2) is a notable example that exhibits various pharmacological effects, particularly as a selective inhibitor of cyclooxygenase-1 (COX-1) and as a potential modulator of carbonic anhydrases (CAs).

  • Chemical Formula : C13H13ClN2O2S
  • Molecular Weight : 296.77 g/mol
  • Structure : Contains a sulfonamide group with an amino and chlorophenyl substituent.

1. Analgesic Activity

Research indicates that 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-benzenesulfonamide exhibits potent analgesic properties. In comparative studies, this compound demonstrated more effective pain relief than traditional analgesics like aspirin at dosages of 30 mg/kg. The mechanism of action is primarily attributed to its selective inhibition of COX-1, which plays a crucial role in the inflammatory response .

2. Inhibition of Carbonic Anhydrases

A series of studies have shown that benzenesulfonamide derivatives, including the compound , effectively inhibit various isoforms of carbonic anhydrases (CA I, II, and others). These enzymes are vital for maintaining acid-base balance and facilitating physiological processes such as respiration and renal function. The binding affinity of these compounds to CA isoforms was assessed using fluorescent thermal shift assays, revealing significant interactions .

Case Study 1: Cardiovascular Effects

A study utilizing an isolated rat heart model demonstrated that certain benzenesulfonamide derivatives could significantly alter perfusion pressure and coronary resistance. Specifically, compounds similar to 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-benzenesulfonamide were found to decrease perfusion pressure in a time-dependent manner, suggesting potential cardiovascular effects mediated through calcium channel interactions .

Compound NameEffect on Perfusion PressureMechanism of Action
4-Amino-N-[(4-chlorophenyl)methyl]-N-methylDecreasedCalcium channel inhibition
4-(2-amino-ethyl)-benzenesulfonamideDecreasedCalcium channel inhibition
2-Hydrazinocarbonyl-benzenesulfonamideVariableUnknown

Case Study 2: Antitumor Activity

While some derivatives were synthesized for potential anticancer activity against mouse lymphoid leukemia, the specific compound did not exhibit significant antitumor effects in vivo. This highlights the need for further exploration into the structure-activity relationship to enhance efficacy against cancer cells .

Q & A

Q. What are the recommended methods for synthesizing 4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Synthesis typically involves reacting 4-chlorobenzenesulfonyl chloride with N-methyl-N-[(4-chlorophenyl)methyl]amine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization includes:

  • Solvent selection : Benzene or dichloromethane for improved solubility and reactivity .
  • Temperature control : Room temperature to prevent side reactions like hydrolysis of the sulfonyl chloride.
  • Stoichiometry : Excess amine (1.2–1.5 equivalents) ensures complete conversion of the sulfonyl chloride .
    Validation : Monitor reaction progress via TLC or NMR spectroscopy.

Q. How is the structural characterization of this compound performed, and what crystallographic tools are recommended?

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELXTL or SHELXL for refinement . For visualization, ORTEP-3 or WinGX provides thermal ellipsoid plots .
  • Spectroscopic analysis :
    • 1^1H/13^{13}C NMR : Assign peaks using substituent-induced chemical shifts (e.g., chlorophenyl protons at δ 7.2–7.4 ppm) .
    • IR spectroscopy : Confirm sulfonamide S=O stretches at 1150–1350 cm1^{-1} .
  • Validation : Cross-check with databases like NIST Chemistry WebBook for spectral consistency .

Q. What are the key physicochemical properties relevant to experimental design?

  • Solubility : Low in polar solvents (water, ethanol) due to hydrophobic aryl and chlorophenyl groups; soluble in DMSO or DMF .
  • Thermal stability : Decomposition >200°C (DSC/TGA recommended for precise measurement) .
  • LogP : Estimated ~3.2 (via computational tools like PubChem) , indicating moderate lipophilicity for biological studies.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data (e.g., bond-length discrepancies)?

  • Density Functional Theory (DFT) : Compare calculated bond lengths (e.g., S–N and C–Cl) with experimental SCXRD data to identify outliers. Use Gaussian or ORCA software for geometry optimization .
  • Validation : Apply R-factor analysis in SHELXL to assess model accuracy; discrepancies >0.01 Å may indicate disorder or thermal motion .

Q. What strategies mitigate challenges in biological activity studies, such as low bioavailability?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the benzenesulfonamide core to enhance solubility .
  • Co-crystallization : Form salts with sodium or potassium ions to improve dissolution rates .
  • In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., carbonic anhydrase) before in vitro assays .

Q. How can researchers address inconsistencies in reported biological activity data?

  • Meta-analysis : Compare datasets from PubChem, NIST, and Acta Crystallographica to identify outliers .
  • Experimental replication : Standardize assay conditions (e.g., pH, temperature) and use positive controls (e.g., acetazolamide for enzyme inhibition) .
  • Statistical tools : Apply ANOVA to evaluate significance of activity variations across studies .

Q. What advanced techniques are used to study structure-activity relationships (SAR) for this compound?

  • X-ray crystallography : Resolve binding modes in protein-ligand complexes (e.g., with carbonic anhydrase IX) .
  • QSAR modeling : Train models using descriptors like Hammett constants (σ) for substituent effects on activity .
  • Synchrotron radiation : Enhance resolution of electron density maps for precise SAR analysis .

Methodological Resources

  • Crystallography software : SHELX suite for refinement , Olex2 for structure solution .
  • Spectral databases : NIST Chemistry WebBook for IR/NMR reference , Cambridge Structural Database (CSD) for comparative bond-length analysis .
  • Synthetic protocols : Optimize reactions using PubChem’s reported analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-
Reactant of Route 2
Reactant of Route 2
Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-

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